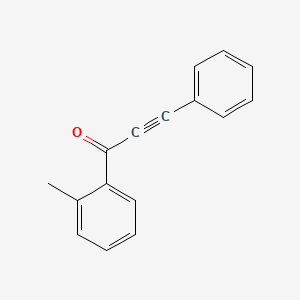

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one

Descripción general

Descripción

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one is an organic compound with the molecular formula C16H12O It is a member of the ynone family, characterized by the presence of a triple bond adjacent to a carbonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one can be synthesized through the acylation of terminal alkynes with N-acylbenzotriazole in the presence of ionic liquids. For example, the reaction of phenylacetylene with N-acylbenzotriazole in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) using zinc chloride as a catalyst at 60°C yields the desired ynone . This method offers mild reaction conditions, short reaction times, and excellent functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of ionic liquids and recyclable catalysts is advantageous for industrial applications due to their efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations, making it an essential intermediate in organic synthesis. The compound can undergo:

- Oxidation : Transforming into carboxylic acids or ketones.

- Reduction : Converting the triple bond into alkenes or alkanes.

- Substitution Reactions : Acting as a site for nucleophilic attacks, leading to diverse derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. This activity positions it as a potential candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness in inhibiting microbial growth, suggesting its application in therapeutic formulations aimed at combating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it possesses cytotoxic effects on several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, derivatives of similar structures have displayed IC50 values indicating significant inhibitory effects on these cancer cells, highlighting the compound's potential in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings significantly influence both potency and selectivity. For example:

| Substituent Type | Effect on Anticancer Activity |

|---|---|

| Electron-withdrawing groups | Enhance activity |

| Electron-donating groups | Reduce activity |

This insight is crucial for designing more effective derivatives with improved therapeutic profiles.

Comparative Analysis with Analogues

A comparative study of this compound with similar compounds reveals distinct advantages due to its unique o-tolyl group. This structural feature may enhance reactivity and biological effects compared to para-substituted analogues.

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism |

|---|---|---|---|

| This compound | Moderate | MCF7: 23.5 μM | ROS generation |

| 3-Phenyl-1-(p-tolyl)prop-2-yn-1-one | Low | HCT116: 30 μM | Apoptosis induction |

| 3-(furan)-1-(p-tolyl)prop-en-one | High | MCF7: 14 μM | Cell cycle arrest |

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- Antioxidant Activity : Some analogues exhibit antioxidant properties stronger than ascorbic acid, indicating potential applications in preventing oxidative stress-related diseases.

- Platelet Aggregation Inhibition : Research has explored related compounds' antiplatelet activity, showing promise for cardiovascular applications.

- In Silico Studies : Molecular docking studies have provided insights into how these compounds interact with biological targets at a molecular level, aiding in designing more potent derivatives .

Mecanismo De Acción

The mechanism of action of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one involves its interaction with molecular targets through its reactive triple bond and carbonyl group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The exact molecular pathways depend on the specific application and the nature of the interacting molecules .

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-3-(2-tolyl)prop-2-yn-1-one: Similar structure with a different substitution pattern on the phenyl ring.

3-Phenyl-2-propyn-1-ol: Contains a hydroxyl group instead of a carbonyl group.

3-(4-Methoxy-phenyl)-1-(4-methylphenyl)prop-2-yn-1-one: Contains methoxy and methyl substituents on the phenyl rings.

Uniqueness

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one is unique due to its specific substitution pattern and the presence of both a phenyl and o-tolyl group

Actividad Biológica

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one, a member of the propargyl ketone class, has garnered attention for its diverse biological activities. This compound features a unique structure characterized by a propargyl group attached to phenyl and ortho-tolyl groups, which contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The structural arrangement allows for interesting interactions with biological targets, particularly through the generation of reactive oxygen species (ROS) during photochemical reactions.

The biological activity of this compound is primarily attributed to its ability to act as a photosensitizer . Upon exposure to light, the compound generates ROS, such as singlet oxygen () and superoxide anions (), which can induce oxidative stress in cells. This mechanism is crucial in its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to the disruption of microbial cell membranes through oxidative damage caused by ROS generation.

Anticancer Activity

The compound has shown promising anticancer effects, particularly in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. Studies have demonstrated that it can induce apoptosis in these cells by affecting microtubule dynamics and triggering mitotic delays .

Case Study: Anticancer Efficacy

In a study assessing the antiproliferative effects of derivatives of this compound, it was found that modifications at specific positions retained significant activity against cancer cells. For instance, derivatives with glycol ether substitutions displayed enhanced inhibition of tubulin assembly, leading to effective cytotoxicity against cancer cell lines .

Comparative Analysis

A comparative analysis of similar compounds reveals that structural variations significantly influence biological activity. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one | C17H16O | Exhibits different reactivity due to m-tolyl group |

| 3-(p-Tolyl)-1-(o-tolyl)prop-2-en-1-one | C17H16O | Contains an additional double bond |

| 3-(p-Tolyl)-1-(p-tolyl)prop-2-yne | C18H18 | Different substitution pattern |

This table illustrates how variations in substituents can lead to differing biological profiles, impacting their potential therapeutic uses.

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-phenylprop-2-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKLTSOPZKKMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.